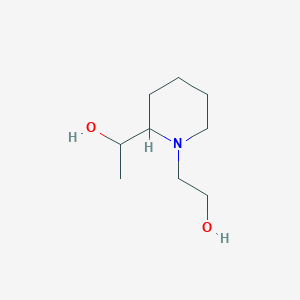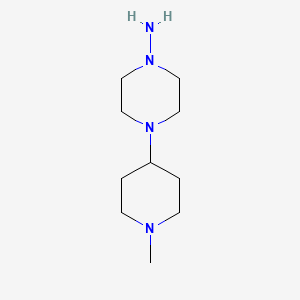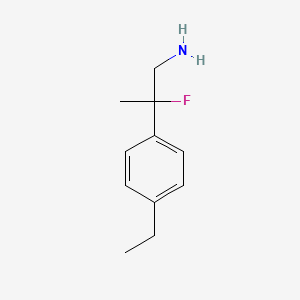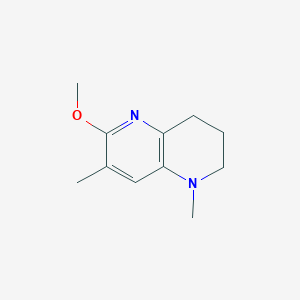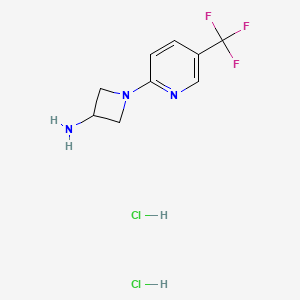
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride
説明
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride, also known as TFPA, is a synthetic molecule that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in aqueous solutions and has a melting point of 170 °C. TFPA has been used in a variety of laboratory experiments, including studies on the mechanism of action, biochemical and physiological effects, and future directions.
科学的研究の応用
Synthesis and Antimicrobial Activity
Azetidinones, including compounds with pyridine and trifluoromethyl groups, have been synthesized and evaluated for their biological activities. For instance, azetidinone derivatives have shown significant antimicrobial and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). These findings underscore the potential of azetidinone compounds in developing new antibacterial and antituberculosis agents.
Antidepressant and Nootropic Agents
Azetidinones have also been explored for their central nervous system (CNS) activity. Certain azetidinone derivatives have been identified as potential antidepressant and nootropic agents, demonstrating the capability to influence brain function positively (Thomas et al., 2016). These findings suggest the potential application of such compounds in treating depression and enhancing cognitive functions.
Anticancer Activity
The anticancer activity of azetidinone derivatives has been documented, with some compounds exhibiting significant cytotoxic effects against cancer cell lines (Hafez & El-Gazzar, 2020). These results highlight the potential of azetidinone derivatives as scaffolds for developing new anticancer drugs.
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for trifluoromethyl-containing compounds, including azetidinones and pyridines. These studies provide valuable insights into the synthesis of structurally complex and biologically active molecules, which can serve as a basis for further pharmaceutical development (Marangoni et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol, indicates that it may cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.2ClH/c10-9(11,12)6-1-2-8(14-3-6)15-4-7(13)5-15;;/h1-3,7H,4-5,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXLFYXJJPEIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



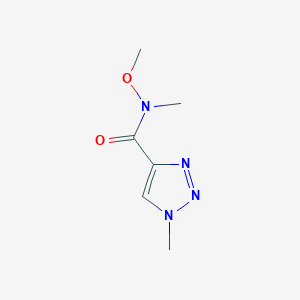
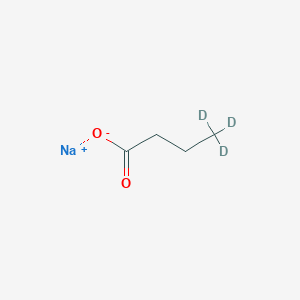

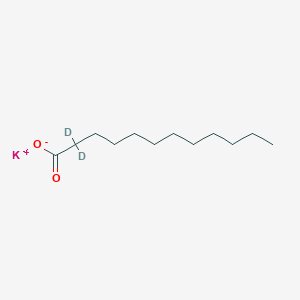

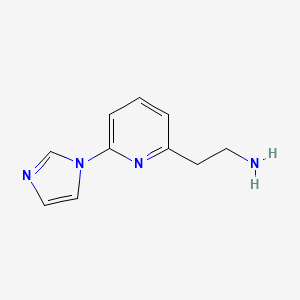
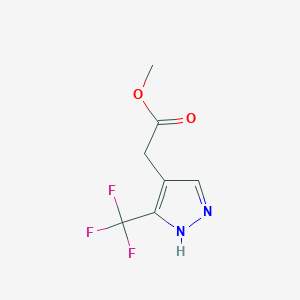
![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)
